molecular formula C12H8Cl3NO B3244787 4-(Benzyloxy)-2,3,5-trichloropyridine CAS No. 163530-88-9

4-(Benzyloxy)-2,3,5-trichloropyridine

Cat. No.: B3244787
CAS No.: 163530-88-9
M. Wt: 288.6 g/mol
InChI Key: RBFIPHHNRWBKJJ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,3,5-trichloropyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with three chlorine atoms and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2,3,5-trichloropyridine typically involves the reaction of 2,3,5-trichloropyridine with benzyl alcohol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction can be represented as follows:

2,3,5-Trichloropyridine+Benzyl AlcoholBase, RefluxThis compound\text{2,3,5-Trichloropyridine} + \text{Benzyl Alcohol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 2,3,5-Trichloropyridine+Benzyl AlcoholBase, Reflux​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2,3,5-trichloropyridine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove chlorine atoms or modify the benzyloxy group.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or thiourea.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dechlorinated pyridine derivatives.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

4-(Benzyloxy)-2,3,5-trichloropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2,3,5-trichloropyridine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)benzyl chloride
  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)phenylglycinamide

Uniqueness

4-(Benzyloxy)-2,3,5-trichloropyridine is unique due to the presence of three chlorine atoms on the pyridine ring, which significantly alters its chemical reactivity and biological activity compared to other benzyloxy-substituted compounds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,3,5-trichloro-4-phenylmethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NO/c13-9-6-16-12(15)10(14)11(9)17-7-8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFIPHHNRWBKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=NC=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858644
Record name 4-(Benzyloxy)-2,3,5-trichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163530-88-9
Record name 4-(Benzyloxy)-2,3,5-trichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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